1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by the fusion of a quinoxaline moiety with a pyrazole ring. This compound belongs to the class of pyrazoloquinoxalines, which have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.
The compound is synthesized through various methods that involve the reaction of quinoxaline derivatives with pyrazole precursors. The synthesis and evaluation of related compounds have been documented in various scientific literature, highlighting their significance in drug discovery and development.
1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine can be classified as:
The synthesis of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine typically involves several key steps:
Common synthetic routes include:
The molecular structure of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine features:
Key structural data include:
The compound participates in various chemical reactions, including:
Reactions are often conducted under controlled conditions (temperature, solvent) to optimize yield and purity. Techniques such as chromatography are employed for purification.
The mechanism of action for 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine involves its interaction with biological targets:
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including anticancer and antimicrobial properties.
Key physical properties include:
Significant chemical properties include:
1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
The synthesis of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine has been significantly advanced through environmentally conscious methodologies that minimize waste, reduce energy consumption, and utilize renewable catalysts. These approaches align with the 12 principles of green chemistry while maintaining high synthetic efficiency and yield.
Solvent-Free and Aqueous Phase Techniques: Modern synthetic routes have eliminated traditional organic solvents by employing mechanochemical grinding and water-mediated reactions. Bentonite clay K-10 enables quinoxaline formation at room temperature in aqueous ethanol with 95% yield within 20 minutes, outperforming conventional solvents like chloroform (87%) or dichloromethane (82%) [2]. Similarly, phosphate-based heterogeneous catalysts (MAP, DAP, TSP) facilitate quinoxaline assembly in ethanol with minimal catalyst loading (0.0006 g/mmol substrate), allowing catalyst recovery and reuse for five consecutive cycles without significant activity loss [2].
Advanced Heterogeneous Catalysis: Molybdovanadophosphoric acids (H₂PMo₁₁VO₄₀) supported on alumina cylinders (AlCuMoVP) demonstrate exceptional catalytic efficiency for constructing the quinoxaline core. This system achieves 92% yield of 2,3-diphenylquinoxaline in toluene at 25°C within 120 minutes, contrasting sharply with uncatalyzed reactions that show no product formation [6]. The catalyst operates through Bronsted acid sites that activate carbonyl groups, accelerating condensation with o-phenylenediamines while maintaining structural integrity over multiple reaction cycles.
Energy-Efficient Activation: Microwave-assisted protocols using recyclable catalysts like cerium(IV) ammonium nitrate (CAN) reduce reaction times from hours to minutes. This approach achieves quinoxaline ring formation in 20 minutes with near-quantitative yields, eliminating traditional high-temperature reflux conditions [2]. Ultrasound irradiation further enhances reaction kinetics in nanoparticle-catalyzed systems, where nanocrystalline CuO promotes cyclization at ambient temperature within 30 minutes at 82% yield [6].
Table 1: Green Synthesis Methods for Quinoxaline-Pyrazole Hybrids
Method | Catalyst/Medium | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Solvent-free grinding | Bentonite clay K-10 | RT, 20 min | 95 | No solvent, recyclable catalyst |
Aqueous phase catalysis | Phosphate fertilizers | Ethanol, reflux | 89-93 | Biocompatible, low-cost catalysts |
Heterogeneous catalysis | AlCuMoVP/Al₂O₃ | Toluene, 25°C, 120 min | 92 | Reusable (>5 cycles), ambient temp |
Microwave irradiation | Cerium(IV) ammonium nitrate | H₂O, 20 min | 98 | Energy-efficient, rapid synthesis |
Precise control over molecular architecture is critical for 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine's bioactivity, necessitating advanced catalytic systems that ensure regioselective bond formation and correct ring annulation.
Ruthenium Complexes for Dehydrogenative Coupling: The [RuCl₂(p-cymene)]₂/1,4-bis(diphenylphosphino)butane (dppb) system enables direct synthesis from vicinal diols and diamines through acceptorless dehydrogenation. This system achieves remarkable turnover numbers (TON) up to 744 at 0.125 mol% catalyst loading under practically neutral conditions [3]. The mechanism involves sequential diol dehydrogenation to α-dicarbonyls, followed by spontaneous condensation with o-phenylenediamine. Lithium tetrahydroxyborate (LiB(OH)₄) additive enhances regioselectivity by stabilizing ruthenium intermediates, suppressing unwanted N-alkylation pathways that typically generate isomeric impurities.
Gold-Catalyzed Annulation: For pyrazole-functionalized derivatives, AuCl₃ catalyzes 7-exo-trig cyclizations of allene-functionalized precursors with rigorous regiocontrol. Optimization revealed that cationic [Au(JohnPhos)(NTf₂)] complexes in 1,2-dichloroethane at 80°C provide optimal yields (85%) of pyrazolo[1,4]oxazepine scaffolds without competing 8-endo or 9-exo products [7]. Computational studies indicate that ligand sterics dictate regioselectivity by favoring allene activation syn to the nucleophilic center, enabling selective C-N bond formation.
Ligand-Controlled Selectivity: Bidentate phosphines (dppe, dppb) significantly influence metal catalytic behavior in pyrazole-quinoxaline fusions. When paired with Ru(II), dppb ligands promote C-3 alkylation of pyrazoles over N-1 substitution through steric steering, achieving 15:1 regioselectivity [1]. This contrasts sharply with monodentate PPh₃ ligands that yield nearly equimolar isomer mixtures. The selectivity arises from differential stabilization of transition states where bulkier ligands disfavor N-coordination geometries leading to N-alkylated products.
Table 2: Catalytic Systems for Regioselective Synthesis
Catalyst System | Substrate Class | Regioselectivity | TON/TOF | Key Selectivity Factor |
---|---|---|---|---|
[Ru]/dppb/LiB(OH)₄ | Vicinal diols + diamines | >20:1 (C3 vs N1) | TON 744 | Borate stabilization |
[Au(JohnPhos)(NTf₂)] | Allene-functionalized pyrazoles | 7-exo >98% | TOF 12 h⁻¹ | Ligand-controlled allene activation |
RuCl₂(PPh₃)₃/dppb | Halogenated pyrazoles | 15:1 (C3 vs N1) | TON 210 | Bidentate phosphine sterics |
Multicomponent reactions (MCRs) provide efficient single-pot strategies for introducing structural diversity into the 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine scaffold, enabling rapid generation of analogs for structure-activity studies.
Isocyanide-Based Assembly: The Groebke-Blackburn-Bienaymé reaction efficiently constructs imidazo[1,2-a]pyrazine-fused quinoxalines from 2-aminopyrazines, aldehydes, and isocyanides. When applied to 3-aminoquinoxalin-2-ones, this protocol yields tricyclic derivatives in 78-92% yield with complete regiocontrol [4]. Microwave acceleration reduces reaction times to 5-10 minutes while maintaining excellent functional group tolerance for electron-withdrawing (-NO₂, -CN) and donating groups (-OMe, -NMe₂). The reaction proceeds via iminium formation, isocyanide addition, and intramolecular cyclization, with water as the only byproduct.
Catalyst-Controlled Diversity: Metal catalysts dictate product divergence in MCRs involving 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine. Copper-catalyzed three-component reactions with arylboronic acids and aldehydes yield N-arylated aminopyrazoles (68-85%), while ruthenium systems promote oxidative C-H amidation to form fused tetracyclic systems [8]. Solvent polarity further modulates outcomes: aprotic media (DMF) favor N-alkylation, while protic solvents (EtOH) drive dehydrative cyclization to pyrazolo[4,3-g]quinoxalines.
Tandem Condensation-Cyclization: In situ-generated α,β-unsaturated carbonyls from aldehyde-ketone condensation undergo Michael addition with 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine, followed by spontaneous cyclization. Using L-proline catalyst (20 mol%) in ethanol, this sequence delivers pyrazolo[3,4-b]quinoxalin-4-ones in 82% yield with diastereoselectivity >90% when chiral aldehydes are employed [3]. The one-pot methodology eliminates intermediate purification and demonstrates exceptional atom economy (AE=87%).
Table 3: Multicomponent Reaction Pathways for Functionalization
MCR Type | Components | Product Class | Yield Range | Key Feature |
---|---|---|---|---|
Groebke-Blackburn | Quinoxaline-amine + aldehyde + isocyanide | Imidazo[1,2-a]quinoxalines | 78-92% | Microwave-compatible, water byproduct |
Copper-catalyzed | Pyrazole-amine + arylboronic acid + aldehyde | N-Arylated aminopyrazoles | 68-85% | Regioselective N-functionalization |
Tandem condensation | Pyrazole-amine + aldehyde + ketone | Pyrazolo[3,4-b]quinoxalin-4-ones | 75-82% | Diastereoselective cyclization |
Strategic functionalization of the 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine core significantly enhances its biological potential, particularly for anticancer applications, through targeted modifications at the C3, N1, and C6 positions.
VEGFR2-Targeted Amide Derivatives: Acylation of the pyrazole-4-amine with 3-trifluoromethylbenzoyl chloride yields compound 13 (IC₅₀ = 0.045 µM), exhibiting 1.1-fold greater VEGFR2 inhibition than sorafenib [5]. Molecular docking reveals the trifluoromethyl group occupies a hydrophobic cleft near Leu840, while the carbonyl oxygen forms critical H-bonds with Cys917. This derivative demonstrates antiangiogenic properties, reducing VEGF-A secretion by 50% in HCT-116 cells and inhibiting cell migration (57.78% wound closure vs 97.04% control) through downregulation of MMP-2/9 expression.
Kinase-Targeted Modifications: Introducing sulfonamide motifs at the pyrazole nitrogen enhances kinase inhibition breadth. N-(4-(1-(quinoxalin-2-yl)-1H-pyrazol-4-yl)phenyl)benzenesulfonamide shows dual ALK5/p38α MAPK inhibition (IC₅₀ = 0.28 µM, SI >35) via hydrogen bonding with hinge region residues His283 and Asp351 [1]. The quinoxaline nitrogen mediates water-bridged interactions with Tyr249, explaining its 9-fold selectivity over p38α compared to clinical candidate LY-2157299. Bioisosteric replacement of sulfonamide with thiourea improves cellular permeability (Papp = 18.7 × 10⁻⁶ cm/s) while maintaining nanomolar ALK5 affinity.
Bioconjugation for Selective Delivery: Schiff base formation between the pyrazole-4-amine and 5-formyluracil creates protides that undergo cancer-specific cleavage. The conjugate exhibits 35-fold selectivity for HCT-116 over normal fibroblasts (WI38), accumulating selectively in tumor tissue through nucleoside transporter recognition [9]. In vivo, this prodrug reduces xenograft volume by 78% at 10 mg/kg/day via caspase-3 activation (422% baseline increase) and BAX/Bcl-2 ratio elevation (13.66 vs control).
Table 4: Bioactivity Enhancement Through Structural Modifications
Modification Site | Functional Group | Target | Potency (IC₅₀) | Cellular Effect |
---|---|---|---|---|
Pyrazole-C4 amine | 3-Trifluoromethylbenzamide | VEGFR2 | 0.045 µM | ↓VEGF-A secretion, ↓migration |
Pyrazole-N1 | Benzenesulfonamide | ALK5/p38α | 0.28 µM/>10 µM | TGF-β pathway inhibition |
Quinoxaline-C3 | 5-Formyluracil Schiff base | Nucleoside transporters | GI₅₀ HCT-116=1.7 µM | Caspase-3 activation, apoptosis |
Compounds Referenced in Text:1-(quinoxalin-2-yl)-1H-pyrazol-4-amine3-(2-(buta-2,3-dien-1-yloxy)phenyl)-5-phenyl-1H-pyrazole2-phenyl-5-vinyl-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine3-(6-(dimethylamino)pyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoleN-(4-(1-(quinoxalin-2-yl)-1H-pyrazol-4-yl)phenyl)benzenesulfonamideN-(3-cyanophenyl)-2-(3-(quinoxalin-6-yl)-1H-pyrazol-5-yl)acetamide
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9